molecular formula C6HBr2ClF2 B13090162 1-Chloro-4,6-dibromo-2,3-difluorobenzene CAS No. 1160574-25-3

1-Chloro-4,6-dibromo-2,3-difluorobenzene

Cat. No.: B13090162
CAS No.: 1160574-25-3
M. Wt: 306.33 g/mol
InChI Key: IUVQNZOZJXHTQX-UHFFFAOYSA-N
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Description

1-Chloro-4,6-dibromo-2,3-difluorobenzene is an aromatic compound with a benzene ring substituted by chlorine, bromine, and fluorine atoms

Preparation Methods

The synthesis of 1-Chloro-4,6-dibromo-2,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-Chloro-4,6-dibromo-2,3-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved .

Scientific Research Applications

1-Chloro-4,6-dibromo-2,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-4,6-dibromo-2,3-difluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize intermediates and facilitate certain reaction pathways. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

1-Chloro-4,6-dibromo-2,3-difluorobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of halogen substituents, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1160574-25-3

Molecular Formula

C6HBr2ClF2

Molecular Weight

306.33 g/mol

IUPAC Name

1,5-dibromo-2-chloro-3,4-difluorobenzene

InChI

InChI=1S/C6HBr2ClF2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H

InChI Key

IUVQNZOZJXHTQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)Br

Origin of Product

United States

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